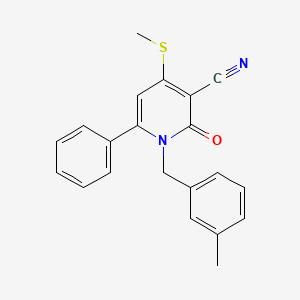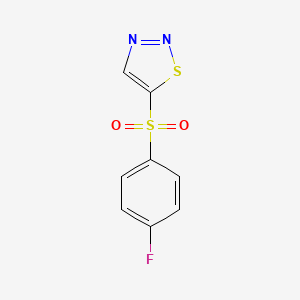methanone CAS No. 478048-71-4](/img/structure/B3140880.png)
[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](4-fluorophenyl)methanone
Descripción general
Descripción
[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](4-fluorophenyl)methanone, also known as BFPM, is a synthetic compound that has been widely used in scientific research, particularly in the field of pharmacology. BFPM belongs to the family of benzoxazine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](4-fluorophenyl)methanone exerts its biological effects by binding to specific targets, thereby modulating their activity. The exact mechanism of action of this compound is not fully understood, but it is believed to act as an allosteric modulator of its targets. This compound has been shown to enhance or inhibit the activity of its targets depending on the specific receptor or enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biological activities, including anti-inflammatory, analgesic, and cardiovascular effects. This compound has been shown to inhibit the activity of phosphodiesterases, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to vasodilation and decreased platelet aggregation, resulting in improved cardiovascular function. This compound has also been shown to inhibit the activity of phospholipases, resulting in decreased production of inflammatory mediators such as prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](4-fluorophenyl)methanone has several advantages as a tool compound for scientific research. It is a highly selective modulator of its targets, which allows for the investigation of specific signaling pathways without affecting other pathways. This compound is also stable and easy to handle, making it suitable for use in in vitro and in vivo experiments. However, this compound also has some limitations. Its effects can be cell type and species-specific, which can limit the generalizability of the results. This compound also has limited solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](4-fluorophenyl)methanone has shown promise as a tool compound for investigating the role of various receptors and enzymes in physiological processes. Future research could focus on further elucidating the mechanism of action of this compound and identifying new targets for this compound. Additionally, research could focus on developing new derivatives of this compound with improved selectivity and bioavailability. Finally, this compound could be used in the development of new therapeutic agents for various diseases, including cardiovascular disease, inflammation, and pain.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to investigate the biological activities of various receptors and enzymes. This compound has diverse biological activities, including anti-inflammatory, analgesic, and cardiovascular effects. This compound has several advantages as a tool compound, including high selectivity and stability, but also has some limitations. Future research could focus on further elucidating the mechanism of action of this compound, identifying new targets for this compound, and developing new therapeutic agents based on this compound.
Aplicaciones Científicas De Investigación
[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](4-fluorophenyl)methanone has been extensively used in scientific research as a tool compound to investigate the biological activities of various receptors and enzymes. This compound has been shown to modulate the activity of G protein-coupled receptors, ion channels, and enzymes such as phosphodiesterases and phospholipases. This compound has also been used to study the role of these targets in various physiological processes such as inflammation, pain, and cardiovascular function.
Propiedades
IUPAC Name |
(3-tert-butyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-19(2,3)17-12-23-16-7-5-4-6-15(16)21(17)18(22)13-8-10-14(20)11-9-13/h4-11,17H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDGIUNOWNPYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl 4-fluorobenzoate](/img/structure/B3140820.png)
![N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-3-methoxybenzamide](/img/structure/B3140826.png)

![Methyl 3-[[2-[2-[[2-(cyclopropylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B3140839.png)
![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 2-thiophenecarboxylate](/img/structure/B3140843.png)
![methyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B3140853.png)
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] methanesulfonate](/img/structure/B3140861.png)
![1-Morpholin-4-yl-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B3140866.png)

![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3140888.png)
![N-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B3140902.png)

![6-Methyl-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3140908.png)